NCX 470 (Bimatoprost 6-(Nitrooxy)hexanoate Ester) Demonstrates Superior IOP Reduction vs. Equimolar Bimatoprost Across Multiple Preclinical Glaucoma Models
NCX 470, the bimatoprost ester of 6-(nitrooxy)hexanoic acid, produced statistically significantly greater IOP reduction than equimolar doses of bimatoprost alone in three distinct preclinical models. In normotensive dogs (ONT-dogs), NCX 470 (0.042%, 30 μL) achieved a mean IOP change of -5.4 ± 0.7 mm Hg vs. -3.4 ± 0.7 mm Hg for equimolar bimatoprost (0.03%, 30 μL) (P < 0.05) at 18 hours post-dosing [1]. In laser-induced ocular hypertensive cynomolgus monkeys (OHT-monkeys), the same dose comparison yielded IOP changes of -7.7 ± 1.4 mm Hg for NCX 470 vs. -4.8 ± 1.7 mm Hg for bimatoprost (P < 0.05) at 18 hours [1]. In hypertonic saline-induced ocular hypertensive rabbits (tOHT-rabbits), NCX 470 (0.14%, 30 μL) achieved an Eₘₐₓ of -7.2 ± 2.8 mm Hg at 90 minutes, whereas equimolar bimatoprost (0.1%, 30 μL) was not effective in this model [1]. These differences are attributable to the 6-(nitrooxy)hexanoate moiety conferring NO/cGMP-mediated conventional outflow pathway activation that is absent from bimatoprost monotherapy [1].
| Evidence Dimension | Intraocular pressure (IOP) change from baseline (mm Hg) |
|---|---|
| Target Compound Data | ONT-dogs: -5.4 ± 0.7; OHT-monkeys: -7.7 ± 1.4; tOHT-rabbits: Eₘₐₓ -7.2 ± 2.8 |
| Comparator Or Baseline | Bimatoprost (equimolar): ONT-dogs: -3.4 ± 0.7; OHT-monkeys: -4.8 ± 1.7; tOHT-rabbits: not effective |
| Quantified Difference | ONT-dogs: Δ -2.0 mm Hg (59% greater reduction, P < 0.05); OHT-monkeys: Δ -2.9 mm Hg (60% greater reduction, P < 0.05); tOHT-rabbits: not effective for bimatoprost alone at equimolar dose |
| Conditions | ONT-dogs (normotensive), OHT-monkeys (laser-induced ocular hypertension), tOHT-rabbits (hypertonic saline-induced IOP elevation); single topical instillation; IOP measured at 18 h (dogs/monkeys) or 90 min (rabbits) |
Why This Matters
The magnitude and consistency of IOP reduction advantage directly validates the added value of the 6-(nitrooxy)hexanoate moiety over the parent prostaglandin scaffold, making this intermediate essential for next-generation dual-mechanism glaucoma therapeutics.
- [1] Impagnatiello F, Toris CB, Batugo M, Prasanna G, Borghi V, Bastia E, Ongini E, Krauss AHP. Intraocular Pressure-Lowering Activity of NCX 470, a Novel Nitric Oxide-Donating Bimatoprost in Preclinical Models. Invest Ophthalmol Vis Sci. 2015;56(11):6558-6564. DOI: 10.1167/iovs.15-17190. PMID: 26457541. View Source
